Product packaging for 2-Chloro-4,5-difluorophenylacetic acid(Cat. No.:CAS No. 883502-00-9)

2-Chloro-4,5-difluorophenylacetic acid

Cat. No.: B2539736
CAS No.: 883502-00-9
M. Wt: 206.57
InChI Key: HQCLABFTLVSILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Halogenated Phenylacetic Acid Derivatives

Halogenated phenylacetic acid derivatives are a class of compounds that have demonstrated considerable importance in various scientific fields, particularly in medicinal chemistry and agrochemical synthesis. The incorporation of halogen atoms into the phenylacetic acid scaffold can profoundly influence the biological activity of the resulting molecules. For instance, halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

Research has shown that halogenated phenylacetic acid derivatives can act as inhibitors for enzymes like aldose reductase, which is implicated in diabetic complications. nih.govmolecularcloud.org The nature and position of the halogen substituent on the phenyl ring are often critical for the compound's inhibitory potency. nih.gov Furthermore, these derivatives serve as crucial building blocks for a range of pharmaceuticals, including anti-inflammatory drugs and progesterone (B1679170) receptor antagonists. nih.govorganic-chemistry.org The antibacterial and antibiofilm activities of halogenated acids are also areas of active investigation.

Overview of Research Trajectories for Fluorinated Aromatic Compounds

The introduction of fluorine into aromatic compounds is a well-established strategy in modern drug discovery and materials science. nih.govresearchgate.nettandfonline.comsigmaaldrich.com Fluorine's high electronegativity and small size can lead to significant improvements in a molecule's metabolic stability, bioavailability, and binding selectivity. researchgate.net Consequently, a substantial percentage of new pharmaceuticals and agrochemicals contain at least one fluorine atom. sigmaaldrich.com

Current research in fluorinated aromatic compounds is focused on several key areas:

Development of Novel Synthesis Methods: While traditional fluorination methods exist, there is a continuous drive to develop more efficient, selective, and environmentally benign synthetic routes. tandfonline.com

Application in Agrochemicals: Fluorinated aromatic compounds are integral to the development of modern herbicides, insecticides, and fungicides, often leading to products with enhanced efficacy and improved environmental profiles.

Use as Building Blocks: The demand for novel fluorinated molecules has led to a growing market for versatile fluorinated building blocks that can be readily incorporated into complex molecular architectures. molecularcloud.orgresearchgate.nettandfonline.com

Materials Science: Fluorinated aromatic compounds are being explored for their potential in creating advanced materials with unique properties, such as in the development of perovskite solar cells. ossila.com

Scope and Objectives of the Academic Review of 2-Chloro-4,5-difluorophenylacetic acid

This academic review aims to provide a comprehensive and focused analysis of this compound. The primary objective is to detail its role as a chemical intermediate in the synthesis of valuable target molecules, particularly within the pharmaceutical and agrochemical industries. The review will present available data on its synthesis and reactions, drawing from patent literature and other scientific sources. By adhering strictly to the specified outline, this review will serve as a detailed and authoritative resource on the current state of research involving this specific chemical compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O2 B2539736 2-Chloro-4,5-difluorophenylacetic acid CAS No. 883502-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4,5-difluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCLABFTLVSILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4,5 Difluorophenylacetic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation Leading to the Phenylacetic Acid Core

The formation of the phenylacetic acid scaffold is a critical step in the synthesis of the target molecule and its analogues. Several classical and modern organic reactions can be employed to achieve this, each with its own set of advantages and limitations.

Aryl Halide Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of phenylacetic acid synthesis, these reactions can be envisioned to couple an aryl halide with a suitable two-carbon synthon. While direct coupling with an acetic acid equivalent can be challenging, related transformations offer viable routes.

One such approach involves the palladium-catalyzed carbonylation of an aryl halide. For instance, an aryl halide can be coupled with a source of carbon monoxide, such as formic acid, in the presence of a palladium catalyst to yield a carboxylic acid. organic-chemistry.orgresearchgate.net The choice of ligand is crucial in directing the outcome of the reaction, with bidentate ligands generally favoring carboxylation to produce carboxylic acids. researchgate.net This methodology provides a direct route to the aryl carboxylic acid, which can then be further elaborated to the desired phenylacetic acid.

Another strategy involves the Suzuki-Miyaura cross-coupling, which has been utilized in the synthesis of arylsulfonamidomethyl compounds from aryl chlorides and sulfonamidomethyltrifluoroborates. nih.gov This highlights the potential of using boron-based reagents for C-C bond formation in these systems. The synthesis of thioflavones has also been achieved through a cross-coupling reaction of 2-sulfinyl-thiochromones with arylboronic acids, demonstrating the versatility of palladium catalysis in forming aryl-aryl bonds. nih.gov

While direct synthesis of 2-Chloro-4,5-difluorophenylacetic acid via a one-step aryl halide coupling is not extensively documented, these palladium-catalyzed methodologies provide a conceptual framework for its potential synthesis, likely through a multi-step sequence involving an initial coupling reaction followed by functional group manipulation.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. Friedel-Crafts acylation is a particularly relevant EAS reaction for the synthesis of precursors to phenylacetic acids. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.comgoogleapis.com

A common and effective route to this compound commences with the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene (B1582247). Reaction with an acetylating agent, such as acetyl chloride, in the presence of AlCl₃, leads to the formation of 2-chloro-4,5-difluoroacetophenone. This ketone is a key intermediate that can be converted to the desired phenylacetic acid.

The subsequent conversion of the acetophenone (B1666503) intermediate to the phenylacetic acid can be achieved via the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the corresponding carboxylic acid. wikipedia.orgscispace.com The Willgerodt-Kindler reaction uniquely results in the migration of the carbonyl group to the terminal carbon of the alkyl chain. wikipedia.org

Table 1: Two-Step Synthesis of this compound via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction
StepReactionStarting MaterialReagentsIntermediate/ProductKey Features
1Friedel-Crafts Acylation1-Chloro-3,4-difluorobenzeneAcetyl chloride, AlCl₃2-Chloro-4,5-difluoroacetophenoneForms the C-C bond for the acetyl group.
2Willgerodt-Kindler Reaction2-Chloro-4,5-difluoroacetophenoneSulfur, Morpholine, followed by hydrolysisThis compoundRearranges and oxidizes the acetyl group to a carboxymethyl group.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.org This method relies on the presence of a directed metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org

In the context of synthesizing this compound, a DoM strategy could potentially be employed on a suitably substituted aromatic precursor. The relative directing ability of different functional groups is a key consideration. For instance, the O-carbamate group is a very powerful DMG, stronger than chloro, methoxy, and tertiary amide groups. nih.gov Halogens themselves can also act as DMGs, although they are generally weaker.

A hypothetical DoM approach could involve the use of a 1-chloro-3,4-difluorobenzene derivative bearing a potent DMG. Lithiation ortho to the DMG, followed by quenching with a two-carbon electrophile that can be subsequently converted to a carboxylic acid, would lead to the desired phenylacetic acid structure. However, the regiochemical outcome would be highly dependent on the interplay between the directing effects of the DMG and the existing halogen substituents. While a direct application of DoM for the synthesis of this compound is not prominently reported, the principles of this methodology offer a viable, albeit potentially complex, synthetic route.

Regioselective Introduction of Halogen Functionalities (Chlorine and Fluorine)

The precise placement of the chlorine and fluorine atoms on the phenyl ring is crucial for the identity of the target molecule. Synthetic strategies must therefore incorporate methods for the regioselective introduction of these halogens.

Stereoselective Fluorination Techniques

While this compound is an achiral molecule, the principles of modern fluorination chemistry are relevant to the synthesis of its precursors and analogues. The introduction of fluorine atoms onto an aromatic ring can be achieved through various methods, including nucleophilic and electrophilic fluorination. In many synthetic routes to the target compound, the fluorine atoms are incorporated in the starting material, such as 1-chloro-3,4-difluorobenzene.

Should a synthesis require the introduction of fluorine at a later stage, modern chemoenzymatic methods offer high regioselectivity. For example, vanadium-dependent haloperoxidases have been shown to be effective for the regioselective halogenation of complex organic molecules. chemrxiv.org

Regioselective Chlorination Approaches

The regioselective introduction of a chlorine atom onto a difluorinated aromatic ring is a key challenge that must be addressed in some synthetic pathways. Direct chlorination of a difluorophenylacetic acid precursor would likely lead to a mixture of isomers due to the competing directing effects of the existing substituents.

Modern methods for regioselective C-H chlorination often rely on directing groups to achieve high site selectivity. Palladium-catalyzed C-H chlorination, for example, can be directed by a variety of functional groups, allowing for the precise installation of a chlorine atom at a specific position. rsc.org This approach has been successfully applied to the late-stage chlorination of bioactive compounds. rsc.org

Another strategy for regioselective halogenation involves the use of specific reagent combinations. For instance, the iodination of chlorinated aromatic compounds has been achieved with high regioselectivity using silver salts in combination with iodine. nih.gov While this example pertains to iodination, it highlights the potential for developing highly regioselective chlorination protocols through careful choice of reagents and catalysts. In the synthesis of 2,4-dichloro-5-fluoroacetophenone, a precursor to a related phenylacetic acid, a multi-step process starting from 3,4-dichloronitrobenzene (B32671) involves a fluorination step followed by chlorination and acylation. google.com

Table 2: Comparison of Synthetic Strategies
StrategyKey Reaction(s)AdvantagesChallenges
Aryl Halide CouplingPalladium-catalyzed carbonylation or cross-couplingHigh functional group tolerance, convergent.Requires multi-step sequence for phenylacetic acid moiety.
Electrophilic Aromatic SubstitutionFriedel-Crafts acylation, Willgerodt-Kindler reactionWell-established, uses readily available starting materials.Can be multi-step, Willgerodt-Kindler reaction conditions can be harsh.
Directed MetalationDirected ortho-metalation (DoM)High regioselectivity for C-H functionalization.Requires a suitable directing group, competition between directing groups can be an issue.
Regioselective HalogenationDirected C-H chlorinationAllows for late-stage introduction of chlorine.Requires a directing group, may not be necessary if a pre-halogenated starting material is used.

Utility of Modern Fluorinating Agents

While the core 2-chloro-4,5-difluoro-aromatic structure is often assembled from pre-fluorinated starting materials, the synthesis of analogues and related fluorinated compounds relies on a diverse toolbox of modern fluorinating agents. These reagents offer improved selectivity, safety, and functional group tolerance compared to traditional methods. They are broadly classified as either nucleophilic or electrophilic.

Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine equivalent ("F+"). Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent example, valued for its stability and ease of handling. It is effective for the fluorination of electron-rich aromatic and heteroaromatic rings, as well as enolates and their derivatives. While direct fluorination of a pre-existing phenylacetic acid derivative at a late stage is challenging due to the deactivating nature of the substituents, Selectfluor® and similar N-F reagents are invaluable for creating a wide range of fluorinated building blocks that can then be converted to the desired phenylacetic acids.

Nucleophilic Fluorinating Agents: These reagents, such as alkali metal fluorides (KF, CsF) and tetra-alkylammonium fluorides, deliver a fluoride (B91410) anion (F-). They are commonly used in nucleophilic aromatic substitution (SNAr) reactions to displace leaving groups like nitro or chloro groups, particularly when activated by electron-withdrawing groups. For instance, the synthesis of fluorinated aromatics can be achieved by reacting a dichlorinated precursor with a fluoride source. A patent describes the preparation of 2-chloro-4,5-difluorobenzonitrile (B139941) by reacting 2,4-dichloro-5-fluorobenzonitrile (B139205) with potassium fluoride or cesium fluoride in a dipolar aprotic solvent. google.com

Below is a table summarizing some modern fluorinating agents and their applications.

Fluorinating AgentTypeTypical Applications
Selectfluor® ElectrophilicFluorination of electron-rich arenes, enolates, and carbanions.
N-Fluorobenzenesulfonimide (NFSI) ElectrophilicFluorination of a wide range of nucleophiles.
Potassium Fluoride (KF) NucleophilicHalogen exchange (Halex) reactions, especially in SNAr.
Cesium Fluoride (CsF) NucleophilicHalogen exchange reactions, often with higher reactivity than KF.

Carboxylic Acid Group Formation and Derivatization

A crucial step in the synthesis of this compound is the introduction of the acetic acid moiety. This can be achieved through several established chemical transformations.

Hydrolysis of Nitrile or Ester Precursors

One of the most common and reliable methods for preparing carboxylic acids is the hydrolysis of a corresponding nitrile (a compound containing a -C≡N group) or an ester (a compound containing a -COOR group).

From Nitrile Precursors: The synthesis can proceed via the key intermediate, 2-chloro-4,5-difluorophenylacetonitrile. This nitrile can be prepared by the cyanation of a suitable precursor, such as 2-chloro-4,5-difluorobenzyl chloride. Once the nitrile is obtained, it can be hydrolyzed under either acidic or basic conditions to yield the desired carboxylic acid.

Acidic Hydrolysis: Typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Basic Hydrolysis: Involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction produces a salt of the carboxylic acid and ammonia. A subsequent acidification step is required to protonate the carboxylate salt and isolate the final carboxylic acid product.

A patent describes the synthesis of the related 2-chloro-4,5-difluorobenzonitrile, which suggests that the phenylacetonitrile (B145931) analogue is a viable intermediate. google.com The subsequent hydrolysis is a standard and well-documented transformation in organic chemistry.

Oxidation of Alkyl Side Chains

An alternative approach involves the oxidation of a suitable alkyl group attached to the 2-chloro-4,5-difluorophenyl ring. A powerful method for converting an aryl methyl ketone (acetophenone) to the corresponding aryl-substituted acetic acid is the Willgerodt-Kindler reaction. wikipedia.org

This reaction allows for the transformation of 2'-chloro-4',5'-difluoroacetophenone (B45447) into this compound. The synthesis of the acetophenone precursor can be accomplished via a Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. guidechem.com

The Willgerodt-Kindler reaction itself involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. wikipedia.org This process initially forms a thioamide, which can then be hydrolyzed to the final carboxylic acid. This method is particularly useful as it effectively achieves both oxidation of the methyl group and rearrangement to form the phenylacetic acid structure. Studies have been conducted to determine the optimal conditions for this reaction with various substituted acetophenones. scispace.com

Carboxylation Reactions

Direct carboxylation methods involve the introduction of a carboxylic acid group using carbon dioxide as the carboxylating agent. These methods can be advantageous from a green chemistry perspective as they utilize a readily available and non-toxic C1 feedstock.

Grignard Reagent Carboxylation: This classic method involves the formation of a Grignard reagent from a suitable precursor, such as 2-chloro-4,5-difluorobenzyl chloride. The benzyl (B1604629) chloride would first be reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-chloro-4,5-difluorobenzylmagnesium chloride. This highly nucleophilic organometallic species can then react with carbon dioxide (often in the form of dry ice or bubbled gas) to form a magnesium carboxylate salt. smolecule.comgoogle.com Subsequent workup with an aqueous acid yields the desired this compound.

Palladium-Catalyzed Carboxylation: More modern approaches utilize transition metal catalysis. Palladium-catalyzed carboxylation of benzyl chlorides with carbon dioxide has been developed as an efficient method for synthesizing phenylacetic acids. dntb.gov.ua These reactions often employ a palladium catalyst, a suitable ligand, and a reducing agent. This methodology could be applied to 2-chloro-4,5-difluorobenzyl chloride to afford the target molecule, potentially under milder conditions than traditional Grignard reactions.

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of efficient, safe, and environmentally benign processes.

Flow Chemistry Applications in Fluorinated Compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers several advantages for the synthesis of fluorinated compounds, including this compound. pharmtech.com These benefits include:

Enhanced Safety: Many fluorination reactions are highly exothermic and may involve hazardous reagents. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent temperature control, minimizing the risk of thermal runaways. vapourtec.com

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities compared to batch processes.

Scalability: Scaling up a reaction in a flow system is often simpler and more predictable than in batch production, typically involving running the system for a longer duration or using parallel reactors.

Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and more efficient production.

The application of flow chemistry can be particularly beneficial for fluorination steps and for reactions involving unstable intermediates, making it a valuable tool for the synthesis of complex fluorinated molecules. researchgate.net

Catalyst-Free and Metal-Free Synthetic Pathways

The elimination of metal catalysts from synthetic protocols is a key objective in green chemistry, as it circumvents issues related to metal toxicity, contamination of the final product, and the cost of catalyst removal. For the synthesis of this compound and its analogues, several strategies can be envisioned that avoid the use of metal catalysts.

One of the most prominent metal-free methods for converting an acetophenone to a phenylacetic acid is the Willgerodt-Kindler reaction . This reaction allows for the transformation of an aryl alkyl ketone, such as a substituted acetophenone, into the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. The classical Willgerodt-Kindler reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. While the conditions can be harsh, the reaction is notable for its avoidance of metal catalysts.

A plausible catalyst-free pathway to this compound could, therefore, begin with the Friedel-Crafts acylation of 1-chloro-2,4-difluorobenzene (B74516) with acetyl chloride using a Lewis acid like aluminum chloride to produce 2'-Chloro-4',5'-difluoroacetophenone. Although this initial step uses a metal-containing reagent, subsequent transformation via the Willgerodt-Kindler reaction to the phenylacetic acid would be metal-catalyst-free.

Recent advancements in organic synthesis have also focused on the direct α-arylation of enolates or their equivalents. While many of these methods rely on transition metal catalysis, there is growing interest in developing metal-free alternatives. For instance, diaryliodonium salts have been employed as arylating agents in metal-free C-C bond-forming reactions. The synthesis of this compound via such a route would involve the reaction of a suitable acetic acid synthon with a 2-chloro-4,5-difluorophenyliodonium salt.

Another emerging area is the use of photoredox catalysis with organic dyes, which can facilitate a variety of transformations without the need for transition metals. While specific applications to the synthesis of this compound are not yet widely reported, the potential for metal-free carbon-carbon bond formation through radical intermediates generated under photochemical conditions represents a promising avenue for future research.

The following table outlines a conceptual catalyst-free approach for a key synthetic step:

Reaction StepStarting MaterialReagentsProductConditionsNotes
Thioamide Formation2'-Chloro-4',5'-difluoroacetophenoneSulfur, Morpholine2-(2-Chloro-4,5-difluorophenyl)-1-morpholinoethanethioneHigh TemperatureA classic Willgerodt-Kindler reaction.
Hydrolysis2-(2-Chloro-4,5-difluorophenyl)-1-morpholinoethanethioneAcid or BaseThis compoundAqueous, HeatStandard hydrolysis of the thioamide.

Sustainable Approaches in Halogenated Aromatic Synthesis

The principles of sustainable or "green" chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing halogenated aromatic compounds like this compound, these principles can be applied at various stages, from the choice of starting materials and reagents to the reaction conditions and solvents.

Use of Greener Solvents and Reagents: A significant aspect of sustainable synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water, supercritical fluids (like CO2), and bio-based solvents are increasingly being explored. For halogenation reactions, traditional methods often employ chlorinated solvents. A greener approach would involve the use of water or solvent-free conditions. Similarly, the use of safer halogenating agents is crucial. Molecular halogens are hazardous, and alternatives like N-halosuccinimides (NCS, NBS) are often preferred, although they can generate stoichiometric waste. The development of catalytic halogenation methods that use halide salts as the halogen source with a benign oxidant is a key area of research.

Alternative Energy Sources: Microwave and ultrasound irradiation are being increasingly utilized to accelerate chemical reactions. These techniques can lead to shorter reaction times, higher yields, and sometimes, improved selectivity compared to conventional heating. For the synthesis of halogenated aromatics, microwave-assisted reactions can be particularly effective in reducing the energy consumption and time required for synthesis.

Biocatalysis and Enzymatic Halogenation: Nature provides a blueprint for highly selective and efficient chemical transformations under mild conditions. Halogenase enzymes, for instance, can introduce halogen atoms onto aromatic rings with remarkable regioselectivity. The use of these enzymes in the synthesis of halogenated intermediates is a rapidly developing field of green chemistry. While the substrate scope of naturally occurring halogenases may be limited, protein engineering efforts are underway to develop biocatalysts for a broader range of synthetic applications. Such enzymatic methods operate in aqueous media at ambient temperature and pressure, representing a significant step towards truly sustainable synthesis.

The following table summarizes some sustainable approaches applicable to the synthesis of halogenated aromatic compounds:

Sustainable ApproachDescriptionPotential Application in SynthesisAdvantages
Use of Green SolventsReplacing hazardous organic solvents with water, ionic liquids, or bio-solvents.Halogenation and side-chain elongation steps.Reduced toxicity and environmental pollution.
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate reactions.Friedel-Crafts acylation, Willgerodt-Kindler reaction.Shorter reaction times, increased energy efficiency.
BiocatalysisEmploying enzymes, such as halogenases, to perform specific chemical transformations.Regioselective halogenation of aromatic precursors.High selectivity, mild reaction conditions, reduced waste.
Solvent-Free ReactionsConducting reactions without a solvent, often by grinding solid reactants together.Halogenation of aromatic rings.Reduced solvent waste, simplified workup.

By integrating these catalyst-free, metal-free, and sustainable methodologies, the synthesis of this compound and its analogues can be approached in a manner that is not only chemically efficient but also environmentally responsible.

Reactivity and Mechanistic Investigations of 2 Chloro 4,5 Difluorophenylacetic Acid

Electrophilic Aromatic Substitution Reactions on the Difluorinated Phenyl Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of the phenyl ring in 2-Chloro-4,5-difluorophenylacetic acid is significantly influenced by its substituents.

Electronic and Steric Effects of Chloro and Fluoro Substituents

The chloro and fluoro substituents on the phenyl ring exert both inductive and resonance effects, which modulate the electron density of the aromatic system and thus its susceptibility to electrophilic attack. Halogens are generally deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the benzene (B151609) ring. researchgate.net However, they are also capable of donating electron density through resonance (+R effect) via their lone pairs.

The acetic acid side chain is also a deactivating group due to the electron-withdrawing nature of the carboxylic acid function, further reducing the reactivity of the aromatic ring towards electrophiles.

Steric hindrance also plays a role in directing incoming electrophiles. The positions adjacent to existing bulky substituents are generally less favored for substitution.

Regioselectivity in Further Functionalization

The directing effect of the substituents on the aromatic ring determines the position of further electrophilic attack. Halogens are ortho, para-directors because the resonance stabilization of the intermediate carbocation (the sigma complex) is most effective when the electrophile adds to the ortho or para positions. The acetic acid side chain is a meta-director.

In this compound, the positions for electrophilic attack are influenced by all four substituents. The chloro group at C2 directs ortho (C3, which is occupied) and para (C5). The fluoro group at C4 directs ortho (C3 and C5) and para (C1, which is occupied). The fluoro group at C5 directs ortho (C4 and C6) and para (C2). The acetic acid group at C1 directs meta (C3 and C5).

Considering the combined directing effects, the most likely positions for electrophilic substitution would be C6, which is ortho to the C5-fluoro group and meta to the C2-chloro group and the C1-acetic acid group. The position C3 is sterically hindered and electronically deactivated.

Nucleophilic Substitution Reactions Involving Halogen Atoms

Nucleophilic substitution on an aromatic ring is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups.

The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. This is because the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex, and the carbon-halogen bond is not broken in this step. However, the stability of the leaving group anion also plays a role. Given the substitution pattern, a nucleophile could potentially replace one of the fluorine atoms or the chlorine atom. The precise regioselectivity would depend on the specific nucleophile and reaction conditions.

Reactivity of the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid group of this compound undergoes typical reactions of carboxylic acids. These include esterification, formation of acid chlorides, amides, and anhydrides.

Table 2: Common Reactions of the Carboxylic Acid Moiety

Reaction Reagent Product
Esterification Alcohol, Acid catalyst Ester
Acid Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) Acid Chloride
Amide Formation Amine, Coupling agent Amide

The reactivity of these derivatives in nucleophilic acyl substitution is influenced by the nature of the leaving group. Acid chlorides are the most reactive, followed by anhydrides, esters, and amides.

Radical Reactions Involving the Phenylacetic Acid Scaffold

The phenylacetic acid structure can participate in radical reactions, particularly those involving the generation of a benzylic radical.

Radical Cascade Cyclization Pathways

Radical cascade cyclizations are powerful synthetic methods for the construction of complex cyclic molecules. beilstein-journals.org Derivatives of this compound can be designed to undergo such transformations. For instance, the carboxylic acid can be converted into a precursor for a radical. Subsequent intramolecular cyclization onto a suitably positioned unsaturated bond can lead to the formation of new ring systems.

One possible pathway involves the generation of a benzylic radical at the carbon atom adjacent to the phenyl ring. This can be achieved through various methods, such as hydrogen atom abstraction or from a suitable precursor. If the molecule is appropriately functionalized with an alkene or alkyne, this benzylic radical can initiate a cascade of cyclization reactions. The regioselectivity and stereoselectivity of these cyclizations are governed by factors such as ring size of the transition state and the stability of the resulting radical intermediates.

For example, an ester derivative of this compound with an appropriately placed double bond in the alcohol portion could undergo a radical cyclization to form a lactone. The specifics of the cyclization would be highly dependent on the substrate design and the reaction conditions employed to generate the radical.

Oxidative Transformations

The oxidative transformation of this compound can be expected to primarily involve the carboxylic acid group, leading to decarboxylation under certain conditions. While specific studies on this exact molecule are not prevalent in the reviewed literature, the oxidative decarboxylation of substituted phenylacetic acids is a well-documented process that provides insight into its potential reactivity. chemrevlett.comias.ac.in

Oxidative decarboxylation reactions often proceed through radical or single-electron transfer (SET) mechanisms. chemrevlett.com For instance, the use of strong oxidizing agents can lead to the formation of a benzyl (B1604629) radical intermediate after the loss of carbon dioxide. The fate of this radical would then depend on the reaction conditions, potentially leading to the formation of 2-chloro-4,5-difluorotoluene or further oxidation products.

The reaction mechanism for the oxidative decarboxylation of arylacetic acids can be influenced by the choice of oxidant and catalyst. For example, metal-catalyzed oxidative decarboxylation often involves the formation of a metal-carboxylate complex, followed by an electron transfer process to generate an acyloxyl radical, which then rapidly decarboxylates. chemrevlett.com

Table 1: Potential Products of Oxidative Transformation of this compound

ReactantOxidizing SystemPotential Product(s)
This compoundStrong Oxidant (e.g., Persulfate)2-Chloro-4,5-difluorotoluene
This compoundMetal Catalyst + Oxidant2-Chloro-4,5-difluorobenzaldehyde

Transition Metal-Catalyzed Transformations and Rearrangements

Transition metal catalysis offers a versatile platform for the functionalization of halogenated aromatic compounds like this compound. The presence of a chlorine atom on the aromatic ring provides a handle for various cross-coupling and cyclization reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. researchgate.netnih.govinventivapharma.commdpi.commdpi.comresearchgate.net In the context of this compound, the chloro substituent can participate in oxidative addition to a low-valent palladium complex, initiating the catalytic cycle.

For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid could lead to the formation of a biphenyl (B1667301) derivative. The reactivity of the C-Cl bond in such reactions is well-established for various chloro-heterocycles and other aromatic chlorides. researchgate.net The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and selectivity in these transformations. nih.gov

Similarly, the Heck reaction, another palladium-catalyzed process, could be employed to couple the aryl chloride with an alkene, leading to the formation of a substituted styrene (B11656) derivative. nih.govrsc.orgmdpi.comchemrxiv.orgnih.gov The regioselectivity of the Heck reaction would be influenced by the electronic and steric environment of the alkene.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst SystemPotential Product
Suzuki-MiyauraArylboronic acidPd catalyst + Ligand + Base2-(Aryl)-4,5-difluorophenylacetic acid
HeckAlkenePd catalyst + Base2-(Alkenyl)-4,5-difluorophenylacetic acid

Intramolecular Cyclization Reactions

The structure of this compound, with a carboxylic acid side chain ortho to a halogen, is amenable to intramolecular cyclization reactions to form heterocyclic compounds such as benzofurans. nih.govresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov Palladium-catalyzed intramolecular C-O bond formation is a common strategy for the synthesis of benzofurans from ortho-halophenols and their derivatives.

While the direct cyclization of the carboxylic acid might be challenging, its conversion to a more reactive derivative, such as an ester or an amide, could facilitate the cyclization process. The mechanism would likely involve oxidative addition of the C-Cl bond to a palladium(0) catalyst, followed by intramolecular nucleophilic attack by the oxygen of the side chain and subsequent reductive elimination to furnish the benzofuran (B130515) ring system.

Role of Lewis Acids, e.g., Aluminum Chloride, in Polyfluoroarene Chemistry

Lewis acids, particularly aluminum chloride (AlCl₃), play a significant role in the chemistry of polyfluoroarenes, primarily by facilitating Friedel-Crafts type reactions. science.govmasterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com In the context of this compound, aluminum chloride could be employed to promote intramolecular Friedel-Crafts acylation, leading to the formation of a cyclic ketone.

This transformation would involve the in situ formation of an acylium ion from the carboxylic acid, which would then act as an electrophile and attack the electron-rich aromatic ring. The regioselectivity of this intramolecular acylation would be dictated by the directing effects of the halogen substituents and the steric constraints of ring formation. Such cyclizations are valuable for the synthesis of polycyclic aromatic compounds, including fluorenones. nih.gov The reaction is typically carried out in an inert solvent, and the aluminum chloride is used in stoichiometric amounts as it complexes with the product. wikipedia.orgmasterorganicchemistry.com

Table 3: Potential Aluminum Chloride-Catalyzed Reaction

ReactantReagentReaction TypePotential Product
This compoundAlCl₃Intramolecular Friedel-Crafts AcylationSubstituted Fluorenone

Applications in Advanced Organic Synthesis and Materials Science

2-Chloro-4,5-difluorophenylacetic acid as a Crucial Building Block

The strategic placement of chloro and fluoro substituents on the phenylacetic acid scaffold makes this compound a versatile starting material for complex molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates

Fluorinated phenylacetic acids are recognized as key intermediates in the synthesis of various pharmacologically active compounds. google.com While direct synthesis pathways employing this compound are proprietary and often detailed within patent literature, the structural motif is highly relevant. For instance, the closely related 2,4,5-trifluorophenylacetic acid is a crucial intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. google.com The synthesis of such complex molecules often involves the coupling of the phenylacetic acid moiety with other heterocyclic or chiral fragments. The presence of the chloro and difluoro groups in this compound can be leveraged to influence the electronic properties and metabolic stability of the final drug molecule.

Pharmaceutical Intermediate Therapeutic Area Relevance of Fluorinated Phenylacetic Acid Core
Sitagliptin IntermediateAntidiabeticThe 2,4,5-trifluorophenylacetic acid core is a key structural component. google.com

Synthesis of Agrochemical Components

The introduction of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their efficacy, metabolic stability, and bioavailability. Halogenated phenylacetic acids and their derivatives are precursors to a variety of herbicides and pesticides. While specific examples detailing the direct use of this compound in commercially available agrochemicals are not prevalent in publicly accessible literature, its structural features are highly pertinent. The chloro and difluoro substituents can play a crucial role in the mode of action and environmental persistence of the resulting agrochemical. The synthesis of such compounds would typically involve the conversion of the carboxylic acid to an acid chloride or ester, followed by reaction with a suitable amine or alcohol to form the final active ingredient.

Scaffold for Functional Materials Precursors, e.g., Optoelectronic Components

Aromatic carboxylic acids and their derivatives are foundational in the synthesis of functional organic materials. While direct applications of this compound in optoelectronic components are still an emerging area of research, its potential as a precursor is significant. The tailored electronic properties conferred by the halogen substituents can be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of functional polymers from precursors like 2,5-furandicarboxylic acid highlights a potential pathway where aromatic dicarboxylic acids are used to create advanced materials. nih.govnih.gov By converting this compound into a bifunctional monomer, it could be incorporated into polymer backbones to fine-tune the electronic and physical properties of the resulting material.

Derivatization for Tailored Chemical Properties

The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the fine-tuning of its physicochemical properties.

Esterification and Amidation for Lipophilicity Modulation

Esterification and amidation are fundamental reactions for modifying the lipophilicity of carboxylic acids, a critical parameter for the bioavailability of pharmaceuticals and the environmental behavior of agrochemicals.

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst, such as sulfuric acid, yields the corresponding esters. chemguide.co.ukmasterorganicchemistry.com This process, known as Fischer esterification, is an equilibrium-driven reaction. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to the more reactive acid chloride, which readily reacts with alcohols to form esters under milder conditions. youtube.com

Reactant Reaction Type Product Effect on Lipophilicity
AlcoholEsterificationEsterIncrease
AmineAmidationAmideVariable (depends on amine)

Amidation: The formation of amides from this compound can be achieved by reacting its corresponding acid chloride with a primary or secondary amine. units.it Amidation can introduce a wide range of functional groups, depending on the structure of the amine, allowing for precise control over the lipophilicity and other properties of the resulting molecule.

Introduction of Chiral Centers and Enantioselective Synthesis

The introduction of chirality is a cornerstone of modern drug discovery, as different enantiomers of a drug can have vastly different pharmacological activities. nih.gov While this compound is itself achiral, it can be a substrate for enantioselective reactions to create chiral centers.

One common strategy involves the asymmetric α-functionalization of the carboxylic acid. This can be achieved by converting the acid to a suitable derivative, such as an enolate, and then reacting it with an electrophile in the presence of a chiral catalyst. Another approach is to use a chiral auxiliary, which is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, and is then removed.

Furthermore, the carboxylic acid group can be reacted with a chiral alcohol or amine to form a diastereomeric mixture of esters or amides. These diastereomers can then be separated by chromatography or crystallization, followed by hydrolysis to yield the individual enantiomers of a new chiral acid. The development of asymmetric condensation reactions, for instance, provides a pathway to enantioenriched sulfinate esters from prochiral sulfinates and alcohols, showcasing a potential strategy for creating chiral molecules from prochiral precursors. nih.gov

Method Description
Asymmetric α-functionalizationDirect introduction of a substituent at the α-carbon with stereochemical control.
Chiral auxiliaryTemporary attachment of a chiral group to guide a stereoselective reaction.
Diastereomeric resolutionFormation of diastereomers with a chiral resolving agent, followed by separation.

Contribution to Structure-Activity Relationship (SAR) Studies of Fluorinated Analogs

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Structure-activity relationship (SAR) studies, which systematically modify a molecule's structure to map its chemical properties to its function, heavily rely on the use of fluorinated analogs. The compound this compound serves as a valuable chemical building block, providing a distinct substitution pattern on a phenylacetic acid core. This scaffold allows researchers to introduce a unique combination of electronic and steric properties into a target molecule. The 2-chloro-4,5-difluorophenyl moiety, for instance, has been incorporated into novel pyrazole (B372694) derivatives specifically for the purpose of conducting SAR studies. nih.gov By using precursors like this compound, scientists can generate a library of analogs to systematically probe the interactions between a molecule and its target, elucidating the principles that govern molecular recognition.

Design Principles for Fluorine Incorporation in Bioactive Molecules

The decision to incorporate fluorine into a bioactive molecule is driven by its unique and powerful effects on various physicochemical properties. Fluorine's small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond are key attributes exploited in rational drug design. These properties allow for subtle yet profound modifications that can fine-tune a molecule's behavior.

Key strategic considerations for fluorine incorporation include:

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450. mdpi.com Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block this process, thereby increasing the molecule's stability and bioavailability. nih.gov

Modulation of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. Placing fluorine near an acidic or basic functional group can significantly alter its pKa. This is a critical tool for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. nih.gov

Lipophilicity and Permeability: The substitution of hydrogen with fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.gov This improved membrane permeation is a desirable trait for many bioactive compounds. google.com

Conformational Control: Due to electrostatic interactions between the C-F bond dipole and other parts of the molecule, the introduction of fluorine can influence the molecule's preferred three-dimensional shape (conformation). By locking the molecule into a more favorable conformation for binding, fluorine can enhance its affinity for a target.

Binding Affinity: Fluorine can participate in various non-covalent interactions with target proteins, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.

The following table summarizes the key properties of fluorine and their application in molecular design.

Property of FluorineConsequence in Molecular DesignApplication in SAR Studies
High Electronegativity Strong electron-withdrawing effect; creates a polarized C-F bond.Modulates the pKa of nearby functional groups to optimize ionization.
Small van der Waals Radius Acts as a bioisostere of a hydrogen atom, causing minimal steric disruption.Replaces hydrogen at key positions without significantly altering molecular size.
High C-F Bond Strength Increases resistance to metabolic oxidation.Blocks metabolic hotspots to improve compound stability and duration of action.
Increased Lipophilicity Enhances permeability across biological membranes.Improves the ability of molecules to reach their intended target within a cell.

Influence of Fluorine on Molecular Recognition and Interactions (without biological outcomes)

The unique electronic character of the fluorine atom and the C-F bond significantly influences how a molecule interacts with its environment and binding partners on a fundamental level. These interactions are critical for molecular recognition, the process by which molecules selectively bind to one another. Understanding these non-covalent forces is central to interpreting SAR data.

The primary ways fluorine influences molecular interactions include:

Hydrogen Bonding: While the covalently bound fluorine atom is a weak hydrogen bond acceptor, it can participate in C-F···H-X interactions (where X is typically N or O). The strength of this interaction is context-dependent and a subject of ongoing study, but it represents a potential point of contact within a binding pocket.

Dipole-Dipole and Dipole-Quadrupole Interactions: The C-F bond possesses a strong dipole moment. This allows fluorinated molecules to engage in favorable electrostatic interactions with polar regions of a binding partner. Furthermore, fluorinated aromatic rings, such as the one in this compound, have altered quadrupole moments compared to their non-fluorinated counterparts, influencing how they stack with other aromatic systems (π-π stacking).

Orthogonal Multipolar Interactions: Fluorine can engage in favorable interactions with electron-rich carbonyl groups. The interaction between the positive carbon of the C-F bond and the negative oxygen of a C=O group can contribute to binding affinity and specificity.

Hydrophobic and "Fluorous" Interactions: Perfluorinated segments of molecules tend to be both hydrophobic (water-repelling) and lipophobic (lipid-repelling), leading to a phenomenon known as the "fluorous effect." This can drive the partitioning of a molecule into specific environments and influence its self-assembly or binding.

The following table summarizes the types of non-covalent interactions involving fluorine.

Interaction TypeDescriptionRole in Molecular Recognition
Hydrogen Bond Acceptor The electronegative fluorine atom can interact with a hydrogen bond donor (e.g., N-H, O-H).Contributes to the specific orientation and binding of a ligand in a receptor site.
Dipole-Dipole The strong dipole of the C-F bond interacts with other polar groups.Orients the molecule within a binding pocket to maximize electrostatic complementarity.
Halogen Bonding An attractive interaction between the electrophilic region of a halogen (like chlorine) and a nucleophile.The chlorine atom on the scaffold can provide an additional specific interaction point.
Altered π-Systems Fluorine atoms on an aromatic ring alter its electronic properties, influencing stacking interactions with other aromatic rings.Modulates the strength and geometry of π-π stacking, affecting binding to aromatic residues in a protein.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 2-Chloro-4,5-difluorophenylacetic acid, methods like Density Functional Theory (DFT) can provide significant insights into its molecular orbital energies and charge distribution, which are key determinants of its chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be primarily localized on the phenyl ring and the oxygen atoms of the carboxylic acid group, which are regions of higher electron density. The LUMO, conversely, is anticipated to be distributed over the aromatic ring, influenced by the electron-withdrawing effects of the halogen substituents. The presence of chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylacetic acid. The significant electronegativity of the fluorine and chlorine atoms will likely lead to a relatively large HOMO-LUMO gap, suggesting a molecule with considerable kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Predictive data based on typical values for similar halogenated aromatic compounds)

Molecular OrbitalPredicted Energy (eV)
HOMO-7.5 to -6.5
LUMO-1.5 to -0.5
HOMO-LUMO Gap6.0 to 5.0

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netwuxiapptec.comlibretexts.org In an ESP map, regions of negative potential (typically colored red) correspond to areas with a high electron density, while regions of positive potential (typically colored blue) indicate electron-deficient areas.

For this compound, the ESP map is predicted to show the most negative potential around the oxygen atoms of the carboxylic acid group due to the presence of lone pairs of electrons. The aromatic ring is expected to exhibit a complex potential distribution due to the competing effects of the electron-donating carboxylic acid group (via resonance) and the electron-withdrawing halogen atoms (via induction). The hydrogen atom of the carboxylic acid will be a site of highly positive potential, indicative of its acidic nature. The chlorine and fluorine atoms will also influence the charge distribution, creating localized areas of negative potential around them, while simultaneously withdrawing electron density from the carbon atoms of the ring to which they are attached.

Mulliken population analysis is a method to quantify the partial atomic charges within a molecule. The predicted Mulliken charges for this compound would reflect the high electronegativity of the oxygen, fluorine, and chlorine atoms, which would carry significant negative partial charges. The carbon atoms attached to these halogens, as well as the carbonyl carbon, are expected to bear positive partial charges.

Table 2: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Predictive data based on typical values for similar halogenated aromatic compounds)

AtomPredicted Mulliken Charge (a.u.)
O (carbonyl)-0.5 to -0.4
O (hydroxyl)-0.6 to -0.5
Cl-0.2 to -0.1
F (C4)-0.3 to -0.2
F (C5)-0.3 to -0.2
C (carbonyl)+0.5 to +0.4
C2 (attached to Cl)+0.2 to +0.1
H (hydroxyl)+0.4 to +0.3

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound likely involves steps such as the chlorination and fluorination of a phenylacetic acid precursor. unimi.it Computational methods can be used to model these reactions and identify the transition state structures for each step. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For instance, in an electrophilic aromatic substitution reaction to introduce the chlorine atom, a Wheland intermediate (a carbocation) is formed. Transition state analysis would help to understand the stability of this intermediate and the energy barrier to its formation.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). For the synthesis of this compound, the directing effects of the substituents on the phenyl ring are crucial. The existing substituents will influence the position of any subsequent substitution. By calculating the energies of the possible intermediates and transition states for substitution at different positions, the most likely product can be predicted. For example, the activation energies for the introduction of a substituent at various positions on the difluorophenylacetic acid precursor could be calculated to determine the most favorable reaction pathway.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation.

Conformational analysis of this compound would involve studying the rotation around the single bonds, particularly the bond connecting the phenyl ring to the acetic acid side chain. This would reveal the most stable conformations (lowest energy) of the molecule. It is likely that the most stable conformation would involve a specific orientation of the carboxylic acid group relative to the plane of the aromatic ring to minimize steric hindrance.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, including its conformational changes and its interactions with solvent molecules. An MD simulation of this compound in an aqueous environment could provide insights into its solvation and how water molecules interact with the carboxylic acid group and the halogenated aromatic ring. This information is valuable for understanding its solubility and its behavior in a biological context.

Prediction of Molecular Conformations in Various Environments

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Computational methods are instrumental in predicting the stable conformations of this compound in different environments, such as in the gas phase (an isolated state) and in solution, which mimics physiological conditions.

Theoretical conformational analysis typically begins with the identification of all possible rotational isomers (rotamers) arising from the flexible bonds within the molecule, primarily the bond connecting the phenyl ring to the acetic acid moiety and the C-C bond of the acid side chain. The potential energy surface of the molecule is scanned by systematically rotating these bonds, and the energy of each resulting conformation is calculated using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) calculations. nih.gov This process identifies the low-energy conformations, which are the most likely to be populated at a given temperature.

When moving from the gas phase to a solvent environment, the relative energies of different conformers can change significantly. The presence of solvent molecules can stabilize certain conformations over others through intermolecular interactions like hydrogen bonding and dipole-dipole interactions. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the bulk effect of a solvent on the molecular structure. nih.gov These models represent the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to assess the stability of conformers in different solvents.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Environments

ConformerDihedral Angle (C-C-C=O)Gas Phase Relative Energy (kcal/mol)Water (PCM) Relative Energy (kcal/mol)
A 2.51.8
B 60°0.00.0
C 120°1.20.8
D 180°3.02.2

Note: This table is for illustrative purposes to show the type of data generated from computational studies and does not represent actual experimental or calculated values.

Solvent Effects on Molecular Structure and Reactivity

Solvents can profoundly influence not only the conformational equilibrium but also the chemical reactivity of this compound. libretexts.org Theoretical investigations into solvent effects can elucidate the mechanisms through which the solvent modulates the molecule's behavior.

The choice of solvent can alter the bond lengths and bond angles of the molecule. For example, in polar protic solvents like water or methanol, the carboxylic acid group can act as both a hydrogen bond donor and acceptor. These interactions can lead to a lengthening of the O-H bond and a change in the electron distribution within the carboxyl group, which in turn can affect its acidity. In contrast, aprotic solvents would interact differently, primarily through dipole-dipole interactions. quora.com

Computational studies can model these specific solute-solvent interactions explicitly by including a few solvent molecules around the solute in the quantum mechanical calculation. This "microsolvation" approach provides a more detailed picture of the local solvent environment.

Furthermore, solvent polarity can impact the reaction rates and pathways of this compound. For reactions involving charged or highly polar transition states, polar solvents generally lead to a stabilization of the transition state, thereby accelerating the reaction. libretexts.org Theoretical calculations can map out the reaction energy profile in different solvents, providing insights into the activation energies and the nature of the transition states. This is particularly relevant for understanding its potential metabolic pathways or synthetic reactions.

Table 2: Predicted Solvent-Induced Shifts in Key Molecular Properties of this compound

PropertyGas Phase (Predicted)In Water (Predicted)In Cyclohexane (Predicted)
Dipole Moment (Debye) LowHighLow
O-H Bond Length (Å) ShorterLongerShorter
Acidity (pKa) N/ALower (more acidic)N/A

Note: This table is for illustrative purposes and does not represent actual experimental or calculated values.

Prediction of Molecular Properties for Rational Design

Computational chemistry is a cornerstone of modern rational drug design, enabling the prediction of a molecule's properties to guide the development of new therapeutic agents. cofc.edu For this compound, theoretical methods can be used to calculate a range of molecular descriptors that are pertinent to its potential biological activity, without referring to specific biological data.

Molecular modeling techniques can be used to generate three-dimensional molecular fields, such as the Molecular Electrostatic Potential (MEP). The MEP map highlights the electron-rich and electron-poor regions of the molecule, which are crucial for understanding and predicting non-covalent interactions with biological macromolecules like proteins and enzymes. Regions of negative potential (typically around the oxygen atoms of the carboxylic acid and the fluorine atoms) are likely to be involved in hydrogen bonding or electrostatic interactions with positively charged residues in a binding site.

Other important molecular properties that can be predicted include the molecule's size, shape, and flexibility. These steric factors are critical for determining how well the molecule can fit into a specific binding pocket. Furthermore, quantum chemical calculations can provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

These predicted properties can be used to build quantitative structure-activity relationship (QSAR) models, which correlate the structural features of molecules with their biological activities. quora.com By understanding how modifications to the structure of this compound would likely affect its key molecular properties, medicinal chemists can make more informed decisions in the design of new analogs with potentially improved therapeutic profiles.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4,5-difluorophenylacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and carboxylation steps. For example, chlorination of difluorophenyl precursors using reagents like chlorine gas in ethanol/water mixtures under controlled temperatures (40–60°C) can yield intermediates . Subsequent Friedel-Crafts acylation with acetic acid derivatives (e.g., acetyl chloride) in the presence of aluminum chloride (AlCl₃) may form the target compound. Optimization requires monitoring reaction time, stoichiometry, and solvent polarity. Ethanol is often preferred for its balance of solubility and safety .
  • Table 1 : Comparative Yields for Synthetic Routes
PrecursorReagent SystemSolventYield (%)
4,5-DifluorophenylCl₂, AlCl₃Ethanol62–68
2-Chloro-4,5-difluorotolueneHNO₃/H₂SO₄Water45–50

Q. How can purity and structural integrity be validated post-synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min .
  • Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for CF groups) and ¹H NMR (δ 3.7–4.1 ppm for CH₂COOH) in deuterated DMSO .
  • Elemental Analysis : Confirm Cl/F ratios via combustion analysis (deviation < ±0.3% theoretical).

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritancy .
  • Avoid aqueous waste mixing with strong acids/bases to prevent HF release .
  • Store in amber glass under inert gas (N₂/Ar) at 4°C to minimize degradation .

Q. How does solubility in organic solvents impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. For kinetic studies, pre-dissolve in DMSO (10 mM stock) and dilute into reaction buffers. Note: Solvent choice affects reaction rates; DMSO may stabilize intermediates .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemistry : Use DFT (B3LYP/6-311+G*) to model transition states and activation energies for halogenation steps .
  • Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal catalysts or solvent systems .
  • Table 2 : Computational vs. Experimental Activation Energies
Reaction StepDFT (kcal/mol)Experimental (kcal/mol)
Chlorination22.324.1 ± 1.2
Carboxylation18.719.5 ± 0.8

Q. How do electronic effects of chlorine/fluorine substituents influence acidity and reactivity?

  • Methodological Answer :
  • Fluorine’s electron-withdrawing effect increases acidity (pKa ~2.8 vs. ~4.3 for non-fluorinated analogs). Titrate with NaOH (0.1 M) under N₂ to measure .
  • Chlorine enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., with amines). Monitor via LC-MS for byproduct identification .

Q. What experimental designs resolve contradictions in reported degradation rates?

  • Methodological Answer :
  • Factorial Design : Vary pH (2–10), temperature (25–60°C), and light exposure to isolate degradation drivers . Use ANOVA to identify significant factors.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare to controls via HPLC .

Q. How can isotopic labeling (²H/¹³C) elucidate metabolic pathways in biological studies?

  • Methodological Answer :
  • Synthesize deuterated analogs via H/D exchange using D₂O and Pd/C catalysis. Track metabolites in vitro using LC-HRMS with a Q-TOF detector (resolution >30,000) .
  • ¹³C-labeled acetic acid groups enable tracing via ¹³C NMR or isotope-ratio MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.